molecular formula C8H9ClF2N2O B2645857 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 477871-42-4

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No. B2645857
CAS RN: 477871-42-4
M. Wt: 222.62
InChI Key: SGHARDOHFRWYPK-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide, also known as 2-CFPA, is a fluorinated acetamide derivative with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of fields, including synthetic organic chemistry, biochemistry, and pharmacology. 2-CFPA is a useful reagent for the synthesis of various compounds, and has been used to create a variety of new compounds with interesting biological properties. In addition, 2-CFPA has been studied extensively for its potential to act as an inhibitor of certain enzymes, as well as for its ability to modulate the activity of certain proteins.

Scientific Research Applications

Thrombin Inhibitors Development

A study describes 2-(2-chloro-6-fluorophenyl)acetamides with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents as potent thrombin inhibitors, highlighting their potential in therapeutic applications related to blood coagulation disorders (Lee et al., 2007).

Scaleable Synthesis for Thrombin Inhibitors

Another study presents a scaleable route to a thrombin inhibitor, emphasizing overcoming the use of expensive and toxic reagents and providing a safe, efficient, and robust synthesis method for potential therapeutic applications (Ashwood et al., 2004).

Pyrrole Derivatives Synthesis

Research on the efficient synthesis of pyrrole derivatives, which are essential in pharmaceutical chemistry, showcases the potential for creating a new library of pyrrole systems from commercially available starting materials, demonstrating the versatility of these compounds in drug development (Dawadi & Lugtenburg, 2011).

Anion Coordination

A study on amide derivatives explores their spatial orientations and coordination with anions, which can be valuable in designing molecular sensors or devices for chemical sensing applications (Kalita & Baruah, 2010).

Precursors for 3,3-Difluoroazetidinones

Research demonstrates the use of difluoro(trimethylsilyl)acetamides as precursors for 3,3-difluoroazetidinones, contributing to the development of novel synthetic routes for fluorinated compounds with potential pharmaceutical applications (Bordeau et al., 2006).

properties

IUPAC Name

2-chloro-2,2-difluoro-N-(2-pyrrol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O/c9-8(10,11)7(14)12-3-6-13-4-1-2-5-13/h1-2,4-5H,3,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHARDOHFRWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

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